2,6-Difluorobenzylzinc bromide
Overview
Description
“2,6-Difluorobenzylzinc bromide” is an organozinc reagent . It has a linear formula of F2C6H3CH2ZnBr and a molecular weight of 272.41 . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “2,6-Difluorobenzylzinc bromide” were not found in the search results, it is typically used as a reagent in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzylzinc bromide” can be represented by the SMILES string Fc1cccc(F)c1C[Zn]Br
. The InChI representation is 1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1
.
Chemical Reactions Analysis
“2,6-Difluorobenzylzinc bromide” is used as a reagent in the synthesis of biologically active compounds . It is pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .
Physical And Chemical Properties Analysis
“2,6-Difluorobenzylzinc bromide” is a brown to black liquid with a density of 0.981 g/mL at 25 °C . It has a concentration of 0.5 M in tetrahydrofuran (THF) .
Scientific Research Applications
Organic Synthesis and Catalysis
Organometallic compounds like 2,6-Difluorobenzylzinc bromide are pivotal in organic synthesis, including coupling reactions. For instance, palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands show significant catalytic activity in Mizoroki–Heck coupling reactions (Türkmen et al., 2009). This suggests that 2,6-Difluorobenzylzinc bromide could serve as a reagent or intermediate in similar catalytic processes, enhancing the formation of carbon-carbon bonds in organic molecules.
Analytical Chemistry
Derivatization agents play a critical role in enhancing the detectability of compounds in chromatography and mass spectrometry. Pentafluorobenzyl bromide, a compound structurally related to 2,6-Difluorobenzylzinc bromide, is extensively used as a derivatization agent in the analysis of inorganic anions and organophosphates, offering insights into the utility of fluorinated benzyl compounds in analytical applications (Tsikas, 2017). Such applications underline the potential of 2,6-Difluorobenzylzinc bromide in enhancing the analytical methods for detecting various biological and environmental samples.
Material Science
In material science, the synthesis and characterization of novel compounds are essential for developing new materials with unique properties. For example, the preparation and characterization of new low melting ammonium-based ionic liquids with ether functionality reveal the importance of structural modification in altering physical properties (Kärnä et al., 2009). Similarly, 2,6-Difluorobenzylzinc bromide could be explored for its potential in creating new materials or as a precursor in the synthesis of complex organic molecules, highlighting its versatility in research applications.
Environmental Chemistry
Research on the degradation mechanisms of organobromine compounds, such as the high-temperature oxidation of 2-bromophenol, provides valuable insights into the environmental fate and behavior of brominated organic pollutants (Evans & Dellinger, 2005). By extension, understanding the reactivity and stability of 2,6-Difluorobenzylzinc bromide can contribute to environmental chemistry, especially in assessing its impact and degradation pathways in natural settings.
Safety And Hazards
“2,6-Difluorobenzylzinc bromide” is classified as a flammable liquid (Category 2), an eye irritant (Category 2A), and a carcinogen (Category 2). It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Future Directions
“2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds. It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics . This suggests that it may continue to play a significant role in the development of new pharmaceuticals in the future.
properties
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-methanidylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVBPCJIZAPER-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzylzinc bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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